(-)-薄荷呋喃

描述

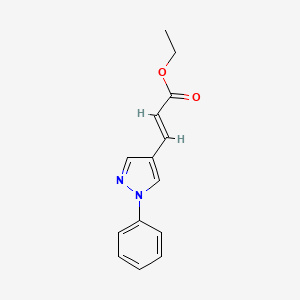

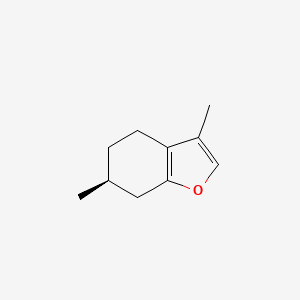

(-)-Menthofuran is a bicyclic organic compound that belongs to the family of terpenes. It is commonly found in the essential oils of various plants, such as peppermint, spearmint, and eucalyptus. (-)-Menthofuran has been studied extensively for its potential applications in the field of medicine and pharmaceuticals.

科学研究应用

生物合成途径和基因表征:Bertea 等人 (2001) 的一项研究表明,薄荷呋喃合酶(一种细胞色素 P450 单加氧酶)负责薄荷中薄荷呋喃的合成。这种酶将 (+)-脉酮转化为 (+)-薄荷呋喃,这一过程已在遗传水平上得到表征。该基因的鉴定允许进行转基因操作,通过调节薄荷呋喃含量来提高薄荷精油的质量 (Bertea 等人,2001)。

化学反应性和代谢活化:Thomassen 等人 (1992) 的研究发现,薄荷呋喃被代谢活化为能够与细胞蛋白结合的化学反应性中间体。这项研究将薄荷呋喃的肝毒性与其代谢活化和随后与肝脏中蛋白质结合联系起来。这些发现对于理解薄荷呋喃的毒理学方面至关重要 (Thomassen 等人,1992)。

从香茅醛合成:吕海 (2014) 在南开大学领导的一个教育研究项目描述了使用香茅醛作为起始原料合成薄荷呋喃。这种方法不仅展示了薄荷呋喃的实际合成,而且还作为将科学研究融入本科教育的例证 (吕海,2014)。

抑制细胞色素 P450 酶:Khojasteh-Bakht 等人 (1998) 发现薄荷呋喃是一种某些人肝细胞色素 P450 酶(尤其是 CYP2A6)的有效抑制剂。这种抑制作用可能对药物代谢和潜在的药物-草药相互作用产生影响 (Khojasteh-Bakht 等人,1998)。

富含薄荷呋喃薄荷品种的开发:Kumar 等人 (2014) 通过种间杂交培育出一种名为 CIMAP-Patra 的富含薄荷呋喃的杂交薄荷品种。这种薄荷呋喃含量高的新品种有可能改变薄荷呋喃的全球产量,并可为薄荷香气植物分子代谢工程提供生物标记 (Kumar 等人,2014)。

属性

IUPAC Name |

(6S)-3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-7-3-4-9-8(2)6-11-10(9)5-7/h6-7H,3-5H2,1-2H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGWKXXYGDYYFJU-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)OC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC2=C(C1)OC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20230140 | |

| Record name | Menthofuran, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20230140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(-)-Menthofuran | |

CAS RN |

80183-38-6 | |

| Record name | Menthofuran, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080183386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Menthofuran, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20230140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MENTHOFURAN, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OS9602CGD2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is (-)-menthofuran formed in biological systems?

A1: (-)-Menthofuran is primarily formed as a metabolite of (+)-pulegone. Hepatic microsomal monooxygenases, particularly cytochromes P450, catalyze a series of reactions involving allylic oxidation, intramolecular cyclization, and dehydration to convert (+)-pulegone to (-)-menthofuran. [] This process is significantly enhanced by phenobarbital pretreatment, indicating the involvement of CYP enzymes. [] Interestingly, research suggests that both (R)-(+)-pulegone and (S)-(-)-pulegone are metabolized to their respective menthofuran enantiomers, with a preference for the (S)-(-)-pulegone pathway. []

Q2: What is the primary mechanism of toxicity associated with (-)-menthofuran?

A2: (-)-Menthofuran is considered a proximate toxin of (+)-pulegone. While initial studies suggested p-cresol as a potential contributor to toxicity, [] later research identified a reactive γ-ketoenal and/or epoxides, formed via furan ring oxidation, as the major culprits. [] These reactive metabolites likely contribute to the hepatotoxic effects observed in animal models.

Q3: How do levels of (-)-menthofuran differ in the urine of rats treated with (R)-(+)-pulegone and (S)-(-)-pulegone?

A3: Rats treated with (R)-(+)-pulegone exhibit significantly higher levels of menthofuran in their urine compared to those treated with (S)-(-)-pulegone. [] This suggests a stereoselective metabolism of the pulegone enantiomers, with potential implications for their differing toxicity profiles.

Q4: Does the presence of C-phycocyanin affect (-)-menthofuran levels in cases of (+)-pulegone poisoning?

A4: Yes, pretreatment with C-phycocyanin, a pigment from Spirulina platensis, was shown to reduce (-)-menthofuran levels in the urine of rats subsequently exposed to (+)-pulegone. [] This suggests a protective effect of C-phycocyanin against (+)-pulegone-induced hepatotoxicity, potentially by mitigating the formation of (-)-menthofuran.

Q5: What is the molecular formula and weight of (-)-menthofuran?

A5: (-)-Menthofuran has a molecular formula of C10H14O and a molecular weight of 150.22 g/mol.

Q6: Are there any specific structural features of (-)-menthofuran that contribute to its biological activity?

A7: While (-)-menthofuran itself exhibits some biological activity, its furan ring is primarily recognized for its susceptibility to oxidative metabolism by cytochrome P450 enzymes. This oxidation leads to the formation of reactive metabolites, such as γ-ketoenals and epoxides, which are responsible for the compound's hepatotoxic effects. []

Q7: What analytical techniques are commonly used to identify and quantify (-)-menthofuran in biological samples?

A8: Gas chromatography coupled with mass spectrometry (GC-MS) is widely used for the identification and quantification of (-)-menthofuran and its metabolites in biological matrices like urine and liver microsomes. [, , , , ] This technique allows for the separation and detection of various volatile compounds based on their mass-to-charge ratios, enabling the characterization of complex metabolic profiles.

Q8: How can the quality of (-)-menthofuran be assessed in plant material like peppermint?

A9: The quality of peppermint oil, including (-)-menthofuran content, can be influenced by various factors like harvest time, drying methods, and plant density. [, , , , , ] Gas chromatography, often coupled with mass spectrometry (GC-MS), is the primary technique for quantifying (-)-menthofuran and other volatile constituents in peppermint oil. [, ] This data helps determine the optimal harvest time and drying conditions to obtain high-quality oil with a desirable composition.

Q9: What are the known biological activities of (-)-menthofuran?

A10: While primarily studied for its role in pulegone-mediated toxicity, (-)-menthofuran demonstrates antimicrobial activity against Paenibacillus larvae, the causative agent of American foulbrood in honeybees. [] Studies suggest that specific structural features, like the presence of keto and hydroxyl groups in related monoterpenes like carvone and carvacrol, contribute to this antimicrobial activity. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Furan-2-carboxylic acid {(E)-2-furan-2-yl-1-[(furan-2-ylmethyl)-carbamoyl]-vinyl}-amide](/img/structure/B1240499.png)

![3-[(2R)-2-amino-2-carboxyethyl]-1H-indol-1-yl](/img/structure/B1240504.png)